molecular formula C32H46O16 B600701 Secoisolariciresinol diglucoside CAS No. 148244-82-0

Secoisolariciresinol diglucoside

Numéro de catalogue: B600701
Numéro CAS: 148244-82-0
Poids moléculaire: 686.7 g/mol
Clé InChI: SBVBJPHMDABKJV-PGCJWIIOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions: Secoisolariciresinol diglucoside undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Health Benefits and Mechanisms

Cardiovascular Health:
SDG has demonstrated significant cardiovascular protective effects. Research indicates that it can lower cholesterol levels, reduce oxidative stress, and improve lipid profiles, which collectively contribute to preventing coronary artery disease and atherosclerosis. In one study, SDG reduced hypercholesterolemic atherosclerosis by 73% at doses as low as 15 mg/kg in animal models . The antioxidant properties of SDG are crucial in mitigating oxidative damage associated with cardiovascular diseases.

Cancer Prevention:
Recent studies highlight the anticancer potential of SDG, particularly against colorectal cancer. It has been shown to induce pyroptosis—a form of programmed cell death—by activating caspase-1 and cleaving gasdermin D in cancer cells . In vivo experiments demonstrated that SDG significantly inhibited tumor growth in colorectal cancer models, suggesting its potential as an adjunct therapy in cancer treatment .

Hormonal Regulation:
SDG exhibits phytoestrogenic properties, making it a candidate for addressing estrogen-related conditions such as menopausal symptoms and breast cancer risk. A Phase IIB clinical trial indicated that daily supplementation with 50 mg of SDG resulted in a significant reduction in Ki-67 levels, a marker of cell proliferation, in women at increased risk for breast cancer . This suggests that SDG may help modulate hormonal activity and reduce breast tissue hyperplasia.

Metabolic Effects

Obesity and Metabolic Syndrome:
SDG has been linked to beneficial effects on obesity and metabolic disorders. Studies have shown that it can lower blood fat and glucose levels while exerting anti-inflammatory effects. In animal models induced with Western diet-induced obesity, SDG administration resulted in improved metabolic profiles, indicating its potential role in managing obesity-related complications .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of SDG is essential for optimizing its therapeutic applications. After oral intake, SDG is metabolized into enterodiol and enterolactone by intestinal bacteria, which are associated with various health benefits . A study on postmenopausal women revealed that serum concentrations of these metabolites peaked after 12-24 hours post-ingestion, highlighting the importance of timing in supplementation strategies to maximize health benefits .

Case Studies and Clinical Trials

Several clinical trials have investigated the health effects of SDG:

  • Breast Cancer Risk Reduction: A randomized trial showed that SDG supplementation led to a decrease in cellular proliferation markers in women at risk for breast cancer, supporting its role in cancer prevention strategies .
  • Cardiovascular Disease Prevention: Observational studies have correlated high lignan intake with reduced cardiovascular disease incidence, emphasizing the importance of dietary sources like flaxseed rich in SDG .

Data Summary Table

Application AreaFindingsReferences
Cardiovascular HealthReduced cholesterol levels; antioxidant effects; prevention of atherosclerosis ,
Cancer PreventionInduces pyroptosis; inhibits tumor growth in colorectal cancer models ,
Hormonal RegulationSignificant reduction in Ki-67 levels; potential for reducing breast cancer risk
Metabolic EffectsLowers blood fat and glucose; anti-inflammatory properties
PharmacokineticsMetabolized to enterodiol and enterolactone; peak serum concentrations after 12-24 hours

Comparaison Avec Des Composés Similaires

Secoisolariciresinol diglucoside is unique among lignans due to its high concentration in flaxseed and its potent antioxidant properties . Similar compounds include:

    Matairesinol: Another lignan found in various seeds and grains, known for its antioxidant and anticancer properties.

    Pinoresinol: Found in olive oil and sesame seeds, with antioxidant and anti-inflammatory effects.

    Lariciresinol: Present in whole grains and vegetables, also exhibiting antioxidant and anticancer activities.

This compound stands out due to its higher bioavailability and the extensive research supporting its health benefits .

Activité Biologique

Secoisolariciresinol diglucoside (SDG) is a prominent lignan predominantly found in flaxseed, recognized for its diverse biological activities. This article delves into the biological activity of SDG, highlighting its anticancer properties, antioxidant effects, and potential therapeutic applications based on recent research findings.

Overview of this compound

  • Chemical Structure : SDG is a glycosylated form of secoisolariciresinol, which undergoes hydrolysis in the body to produce enterodiol and enterolactone, two metabolites with notable health benefits.
  • Sources : The primary dietary source of SDG is flaxseed, which also contains beneficial fatty acids and dietary fiber.

Anticancer Properties

Recent studies have demonstrated that SDG exhibits significant anticancer activity through various mechanisms:

  • Induction of Pyroptosis :
    • A study showed that SDG induces pyroptosis in colorectal cancer cells by activating caspase-1, leading to the cleavage of GSDMD and promoting cell death through the ROS/PI3K/AKT pathway .
    • In vivo experiments confirmed that SDG significantly inhibited tumor growth in HCT116 colorectal cancer xenografts .
  • Inhibition of Cell Proliferation :
    • SDG has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. It operates by inducing S-phase cell cycle arrest and promoting apoptosis .
  • Metabolite Effects :
    • The metabolites of SDG, particularly enterodiol and enterolactone, have also demonstrated anticancer effects, contributing to the overall efficacy of SDG in cancer prevention .

Antioxidant Activity

SDG is recognized for its potent antioxidant properties:

  • Mechanism : It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Health Benefits : The antioxidant action of SDG contributes to its protective effects against oxidative stress-related diseases, including cardiovascular diseases and diabetes .

Cardiovascular Benefits

SDG has been linked to various cardiovascular benefits:

  • Cholesterol Regulation : Studies indicate that SDG can significantly lower total cholesterol and LDL levels while increasing HDL cholesterol. In one study, even low doses (15 mg/kg) reduced hypercholesterolemic atherosclerosis by 73% .
  • Mechanisms : The lipid-lowering effects are attributed to the modulation of lipid metabolism pathways and reduction of oxidative stress within vascular tissues .

Table 1: Summary of Key Research Findings on SDG

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerIn vitro & in vivoInduces pyroptosis in CRC cells; inhibits tumor growth
AntioxidantVarious modelsReduces oxidative stress; enhances SOD activity
CardiovascularAnimal modelsLowers cholesterol levels; reduces atherosclerosis risk

Case Study Example

A notable case study investigated the effects of flaxseed supplementation (rich in SDG) on postmenopausal women. The results indicated significant reductions in serum cholesterol levels and improvements in markers of inflammation, suggesting that dietary intake of SDG could be beneficial for cardiovascular health.

Propriétés

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVBJPHMDABKJV-PGCJWIIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432760
Record name Secoisolariciresinol diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158932-33-3
Record name Secoisolariciresinol diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158932-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secoisolariciresinol diglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Secoisolariciresinol diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SECOISOLARICIRESINOL DIGLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.